Erbium(3+);tetrachloride;dodecahydrate
Description
Erbium(III) chloride dodecahydrate (ErCl₃·12H₂O) is a hydrated inorganic compound comprising erbium(III) cations (Er³⁺), chloride anions (Cl⁻), and twelve water molecules. This compound belongs to the lanthanide chloride family, characterized by high hygroscopicity and solubility in polar solvents like water and ethanol. Its structure features Er³⁺ ions coordinated by chloride ligands and water molecules, forming a complex lattice that stabilizes the trivalent erbium ion in aqueous environments . Hydrated erbium chlorides are critical precursors in materials science, particularly for synthesizing erbium-doped optical materials, catalysts, and metallurgical alloys .
Properties
IUPAC Name |
erbium(3+);tetrachloride;dodecahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Er.12H2O/h4*1H;;;12*1H2/q;;;;2*+3;;;;;;;;;;;;/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEUKINWAZEPMN-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Er+3].[Er+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Er2H24O12+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrated Lanthanide Chlorides
ErCl₃·12H₂O is compared to other lanthanide chloride hydrates (LnCl₃·xH₂O, where Ln = La–Lu and x = 6–7 typically). Key differences include:
- Structural Insights : ErCl₃·12H₂O’s higher hydration number compared to TbCl₃·6H₂O and YCl₃·6H₂O results in distinct coordination geometries, influencing reactivity in ion-exchange processes. For example, Er³⁺ in hydrated chlorides exhibits stronger Lewis acidity than Y³⁺ due to its smaller ionic radius, enhancing its utility in catalytic applications .
Perchlorate and Oxalate Derivatives
- Erbium(III) Perchlorate Hexahydrate (Er(ClO₄)₃·6H₂O): Unlike ErCl₃·12H₂O, this compound features perchlorate anions (ClO₄⁻), which are weaker field ligands, leading to lower lattice energy and higher solubility in organic solvents. It is used in electrochemical deposition due to its stability in non-aqueous media .
- Erbium(III) Oxalate Decahydrate (Er₂(C₂O₄)₃·10H₂O) : Oxalate ligands form stable coordination complexes with Er³⁺, reducing solubility in water. This property is exploited in nuclear waste management for selective precipitation of lanthanides .
Coordination Complexes
Erbium tetrachlorophthalato complexes, such as [Er(tcph)(H₂O)₇]⁺ (tcph = tetrachlorophthalate), demonstrate unique hydrogen-bonding networks compared to transition metal analogues. The Er³⁺ ion’s high charge density stabilizes larger coordination numbers (e.g., 8–9) in these complexes, unlike Fe³⁺ or Cu²⁺, which typically adopt octahedral geometries .
Uranium Oxide Hydrate (UOH) Frameworks
In synthetic UOH materials, Er³⁺ incorporation is less common than Sm³⁺, Eu³⁺, or Gd³⁺ due to its smaller ionic radius (0.89 Å vs. 1.08 Å for Sm³⁺). This size difference prevents Er³⁺ from stabilizing the 3D channel structure of UOF frameworks, favoring layered UOH configurations instead .
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